molecular formula C8H12N2O3 B8133988 EThyl 3-(methoxymethyl)imidazole-4-carboxylate

EThyl 3-(methoxymethyl)imidazole-4-carboxylate

Cat. No.: B8133988
M. Wt: 184.19 g/mol
InChI Key: QCNSFDRCTNRIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methoxymethyl)imidazole-4-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a methoxymethyl group at the 3-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methoxymethyl)imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by functionalization at specific positions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.

    Esterification: The final step involves esterification of the carboxylic acid group at the 4-position with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methoxymethyl)imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride with sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of imidazole-4-carboxylic acid derivatives.

    Reduction: Formation of 3-(hydroxymethyl)imidazole-4-carboxylate.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methoxymethyl)imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(methoxymethyl)imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 3-(methoxymethyl)imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl imidazole-4-carboxylate: Lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.

    3-(Methoxymethyl)imidazole:

    Imidazole-4-carboxylic acid: The absence of both the ethyl ester and methoxymethyl groups makes it less lipophilic and potentially less bioavailable.

The unique combination of functional groups in this compound provides distinct chemical properties and potential advantages in various applications.

Properties

IUPAC Name

ethyl 3-(methoxymethyl)imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-9-5-10(7)6-12-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNSFDRCTNRIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.